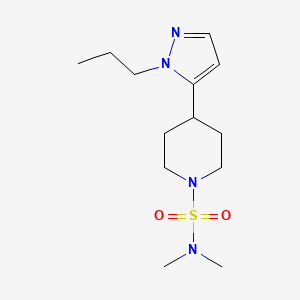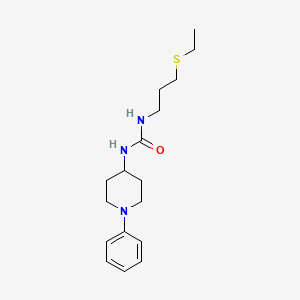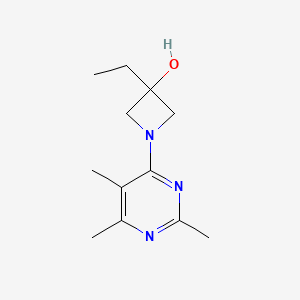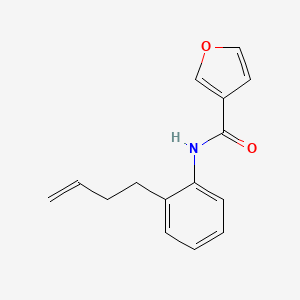
N,N-dimethyl-4-(2-propylpyrazol-3-yl)piperidine-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-4-(2-propylpyrazol-3-yl)piperidine-1-sulfonamide, also known as DPP-4 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly used in the treatment of type 2 diabetes, as it inhibits the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the degradation of incretin hormones.
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-4-(2-propylpyrazol-3-yl)piperidine-1-sulfonamide involves the inhibition of the N,N-dimethyl-4-(2-propylpyrazol-3-yl)piperidine-1-sulfonamide enzyme. This enzyme is responsible for the degradation of incretin hormones, which play a critical role in regulating glucose metabolism. By inhibiting N,N-dimethyl-4-(2-propylpyrazol-3-yl)piperidine-1-sulfonamide, N,N-dimethyl-4-(2-propylpyrazol-3-yl)piperidine-1-sulfonamide increases the levels of incretin hormones, which leads to improved glucose metabolism and glycemic control.
Biochemical and Physiological Effects:
N,N-dimethyl-4-(2-propylpyrazol-3-yl)piperidine-1-sulfonamide has several biochemical and physiological effects. Studies have shown that this compound can increase insulin secretion, reduce glucagon secretion, and improve beta-cell function. Additionally, N,N-dimethyl-4-(2-propylpyrazol-3-yl)piperidine-1-sulfonamide has been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N,N-dimethyl-4-(2-propylpyrazol-3-yl)piperidine-1-sulfonamide in lab experiments is its specificity for the N,N-dimethyl-4-(2-propylpyrazol-3-yl)piperidine-1-sulfonamide enzyme. This specificity allows for more accurate and targeted research on the effects of N,N-dimethyl-4-(2-propylpyrazol-3-yl)piperidine-1-sulfonamide inhibition. However, one of the limitations of this compound is its potential toxicity, which can affect the results of lab experiments.
Direcciones Futuras
There are several potential future directions for research on N,N-dimethyl-4-(2-propylpyrazol-3-yl)piperidine-1-sulfonamide. One area of interest is its potential use in the treatment of other metabolic disorders, such as obesity and metabolic syndrome. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications. Finally, there is a need for more research on the safety and toxicity of N,N-dimethyl-4-(2-propylpyrazol-3-yl)piperidine-1-sulfonamide, particularly in long-term studies.
Métodos De Síntesis
The synthesis of N,N-dimethyl-4-(2-propylpyrazol-3-yl)piperidine-1-sulfonamide involves a multi-step process that includes the reaction of various chemical reagents. The synthesis method is complex and requires specialized knowledge in organic chemistry.
Aplicaciones Científicas De Investigación
N,N-dimethyl-4-(2-propylpyrazol-3-yl)piperidine-1-sulfonamide has been extensively studied for its potential therapeutic applications. One of the key areas of research is its use in the treatment of type 2 diabetes. Studies have shown that N,N-dimethyl-4-(2-propylpyrazol-3-yl)piperidine-1-sulfonamide inhibitors, such as N,N-dimethyl-4-(2-propylpyrazol-3-yl)piperidine-1-sulfonamide, can improve glycemic control and reduce the risk of cardiovascular events in patients with type 2 diabetes.
Propiedades
IUPAC Name |
N,N-dimethyl-4-(2-propylpyrazol-3-yl)piperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O2S/c1-4-9-17-13(5-8-14-17)12-6-10-16(11-7-12)20(18,19)15(2)3/h5,8,12H,4,6-7,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBRVRMEYHZHGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC=N1)C2CCN(CC2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Bromo-3-methylphenyl)methylsulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B6626351.png)
![1-[[1-(methoxymethyl)cyclobutyl]methyl]-3-[(1S,3R)-3-(pyrrolidine-1-carbonyl)cyclopentyl]urea](/img/structure/B6626359.png)

![1-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-3-[[1-(methoxymethyl)cyclobutyl]methyl]urea](/img/structure/B6626377.png)

![N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]pyrrolidine-1-carboxamide](/img/structure/B6626388.png)
![N-(2-cyanoethyl)-N-(2-methoxyethyl)-9-oxa-2-azaspiro[5.5]undecane-2-sulfonamide](/img/structure/B6626391.png)
![2-[(Z)-1-(1-tert-butyltriazol-4-yl)-3-phenylprop-1-en-2-yl]-1H-pyrimidin-6-one](/img/structure/B6626407.png)
![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)sulfonyl]-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6626412.png)



![3-cyano-N-[(3-hydroxycyclobutyl)methyl]-N-methyl-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B6626432.png)
